molecular formula C8H7N3O2 B1456581 Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate CAS No. 77862-95-4

Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate

Cat. No. B1456581
CAS RN: 77862-95-4
M. Wt: 177.16 g/mol
InChI Key: UBEWQOSTWIOOIX-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

A mixture of methyl-5,6-diaminonicotinate (461 mg, 2.76 mmol), formic acid (250 μL) and triethyl orthoformate (7.5 mL) was heated to 100° C. for 2 h. The mixture was then concentrated to an oily solid. Silica gel chromatography (8:1:1 EtOAc-MeOH—NH4OH) afforded the title compound as a cream-colored solid: Rf (8:1:1 EtOAc-MeOH—NH4OH)=0.22; 1H NMR (400 MHz, DMSO-d6): δ8.94 (d, J=2.0 Hz, 1H), 8.64 (s, 1H), 8.50 (d, J=2.0 Hz, 1H), 3.91 (s, 3H).
Quantity
461 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
250 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([NH2:11])=[N:6][CH:5]=1.[CH:13](OCC)(OCC)[O:14]CC>C(O)=O>[CH3:13][CH2:1][O:2][C:3]([CH3:4])=[O:12].[CH3:13][OH:14].[NH4+:6].[OH-:2].[CH3:1][O:2][C:3]([C:4]1[CH:5]=[N:6][C:7]2[N:11]=[CH:13][NH:10][C:8]=2[CH:9]=1)=[O:12] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
461 mg
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)N)N)=O
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
250 μL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated to an oily solid

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C.CO.[NH4+].[OH-]
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=CN2)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.